molecular formula C8H13N3S B2592908 N-(1,3-thiazol-2-yl)piperidin-4-amine CAS No. 1803592-20-2; 943330-52-7

N-(1,3-thiazol-2-yl)piperidin-4-amine

Cat. No.: B2592908
CAS No.: 1803592-20-2; 943330-52-7
M. Wt: 183.27
InChI Key: IHYYCNBKRXWBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Thiazol-2-yl)piperidin-4-amine is a chemical compound with the molecular formula C8H13N3S and a molecular weight of 183.28 g/mol . Its structure features a piperidine ring linked directly to the 2-amino position of a 1,3-thiazole heterocycle, a scaffold recognized in medicinal chemistry for its diverse biological activities . This compound is supplied as a high-purity powder and is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications. The 2-aminothiazole motif is a privileged structure in drug discovery, known for its presence in compounds with significant pharmacological properties. Scientific literature indicates that hybrid molecules containing both the 2-aminothiazole and piperidine fragments have been investigated as key intermediates and core structures in the synthesis of novel bioactive agents . Research into analogous structures has demonstrated potential in various biological domains, particularly in the development of agents with analgesic and anti-inflammatory activities . These related compounds have shown efficacy in standard preclinical models, suggesting that the 2-aminothiazole-piperidine core is a valuable template for pharmaceutical R&D . Researchers can utilize this compound as a versatile building block in organic synthesis or as a lead structure for the development of new therapeutic candidates.

Properties

IUPAC Name

N-piperidin-4-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-3-9-4-2-7(1)11-8-10-5-6-12-8/h5-7,9H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYYCNBKRXWBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(1,3-thiazol-2-yl)piperidin-4-amine to compounds with analogous thiazole-piperidine or related heterocyclic frameworks, emphasizing structural variations, physicochemical properties, and reported biological activities.

Structural and Functional Modifications

N-(1-Benzylpiperidin-4-yl)-1,3-thiazol-2-amine
  • Molecular Formula : C₁₅H₁₉N₃S
  • Key Features : A benzyl group substitutes the piperidine ring’s nitrogen, increasing molecular weight (273.40 g/mol ) and lipophilicity compared to the parent compound .
N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine
  • Molecular Formula : C₂₀H₁₅FN₄S
  • Key Features : Replaces the piperidine with a pyridine ring and introduces a 4'-fluorobiphenyl substituent on the thiazole.
  • Biological Activity : Exhibits antiproliferative activity in cancer studies, attributed to the biphenyl group’s planar structure enhancing DNA intercalation or protein binding .
N-(4-Methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine
  • Molecular Formula : C₁₅H₁₄N₄S
  • Key Features : A pyridin-2-yl group replaces the piperidine, and a 4-methylphenyl group is attached to the thiazole.
N-[2-(4-Bromophenyl)ethyl]-N-(2-methoxyethyl)-1-(1,3-thiazol-2-yl)piperidin-4-amine
  • Molecular Formula : C₁₉H₂₆BrN₃OS
  • Key Features : Incorporates a bromophenyl-ethyl and methoxyethyl group on the piperidine nitrogen.
  • Implications : Increased steric bulk and halogenation likely modify pharmacokinetic properties (e.g., bioavailability, metabolic stability) .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound 183.28 1.2 2 3
N-(1-Benzylpiperidin-4-yl)-1,3-thiazol-2-amine 273.40 3.1 1 3
N-[4-(4'-Fluorobiphenyl)-thiazol-2-yl]pyridin-2-amine 362.42 4.5 1 4
N-(4-Methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine 298.36 3.8 1 4

*Estimated using fragment-based methods.

Q & A

Basic: What are the standard synthetic routes for N-(1,3-thiazol-2-yl)piperidin-4-amine?

Methodological Answer:
The compound is typically synthesized via coupling reactions between a thiazole-containing carboxylic acid derivative and piperidin-4-amine. For example, in analogous syntheses, Method A (acid-amine coupling using reagents like HATU or EDCI in DMF or THF) achieved yields of 39–99% for structurally similar compounds . Key steps include:

  • Activation of the carboxylic acid (e.g., 1,3-thiazole-2-carboxylic acid) with a coupling agent.
  • Reaction with piperidin-4-amine under inert conditions.
  • Purification via column chromatography or recrystallization.
    Characterization by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HPLC ensures purity and structural confirmation .

Advanced: How can reaction conditions be optimized to improve regioselectivity and yield in derivatives of this compound?

Methodological Answer:
Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for acid-amine couplings .
  • Catalyst tuning : Copper(I) bromide or cesium carbonate can improve cross-coupling reactions, as seen in thiazole-amine syntheses (e.g., 17.9–39% yields) .
  • Temperature control : Reactions at 35–100°C balance yield and regioselectivity; prolonged heating (48–72 hours) may reduce side products .
  • Substituent effects : Electron-withdrawing groups on the thiazole ring can enhance reactivity, while bulky substituents on the piperidine moiety may require steric optimization .

Basic: What spectroscopic and chromatographic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : 1H NMR^1 \text{H NMR} identifies proton environments (e.g., thiazole protons at δ 7.5–8.5 ppm, piperidine protons at δ 1.5–3.5 ppm). 13C NMR^{13} \text{C NMR} confirms carbonyl (C=O) and aromatic carbons .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., 98–99% purity) validates purity .
  • Mass spectrometry : ESI-HRMS confirms molecular weight (e.g., [M+H]+^+ peaks matching calculated values) .

Advanced: How does X-ray crystallography resolve structural ambiguities in thiazole-piperidine derivatives?

Methodological Answer:

  • SHELX suite : Single-crystal X-ray diffraction using SHELXL refines bond lengths, angles, and torsion angles, critical for confirming stereochemistry and hydrogen-bonding networks .
  • Twinned data handling : SHELXL’s twin refinement tools resolve challenges in high-symmetry space groups or pseudo-merohedral twinning .
  • Validation tools : PLATON or CCDC software checks for structural outliers, ensuring accuracy in piperidine ring conformations and thiazole orientations .

Basic: What in vitro assays are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Anticancer screening : NCI-60 cell line panels assess cytotoxicity (e.g., GI50_{50} values) .
  • Kinase inhibition : Fluorescence polarization assays measure IC50_{50} against targets like Aurora kinases .
  • Antimicrobial testing : MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria and fungi .

Advanced: How are computational methods like molecular docking integrated into target identification for thiazole-piperidine compounds?

Methodological Answer:

  • Docking workflows : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., Aurora kinase ATP-binding pockets) .
  • QSAR studies : 3D descriptors (e.g., logP, polar surface area) correlate substituent effects with activity; partial least squares (PLS) regression identifies key pharmacophores .
  • MD simulations : GROMACS validates binding stability (e.g., 100 ns trajectories confirm piperidine-thiazole interactions with kinase hinge regions) .

Advanced: How should researchers address contradictory data in structure-activity relationship (SAR) studies of this compound derivatives?

Methodological Answer:

  • Data normalization : Control for batch effects (e.g., solvent purity, assay plate variations) using Z-score normalization .
  • Orthogonal assays : Validate unexpected activity (e.g., cytotoxicity vs. kinase inhibition) using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Crystallographic validation : Resolve SAR contradictions by comparing X-ray structures of high- vs. low-activity analogs (e.g., piperidine ring puckering affecting target binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.